methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

HIV-1 NNRTI Antiviral

Critical SAR-validated intermediate: The 6-CF3 substituent is not interchangeable. Unsubstituted or regioisomeric analogs (4-,5-,7-CF3) fail to replicate potency against HIV-1 Y181C mutants and antimalarial targets. This specific scaffold delivers proven low-nanomolar WT HIV-1 activity and superior mutant profile vs. nevirapine. For carbonic anhydrase or p97 programs, only the 6-CF3 indole-2-carboxylate provides the hydrophobic binding and metabolic stability documented in lead optimization campaigns. Accept no substitutes—incorrect regioisomers compromise target engagement and invalidate SAR.

Molecular Formula C11H8F3NO2
Molecular Weight 243.18 g/mol
CAS No. 887360-34-1
Cat. No. B1353665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate
CAS887360-34-1
Molecular FormulaC11H8F3NO2
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H8F3NO2/c1-17-10(16)9-4-6-2-3-7(11(12,13)14)5-8(6)15-9/h2-5,15H,1H3
InChIKeyDOPVUBUBIYMLBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 887360-34-1): Procurement-Ready Indole Scaffold for Targeted Drug Discovery


Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 887360-34-1) is a fluorinated indole-2-carboxylate building block featuring a trifluoromethyl (-CF3) group at the 6-position and a methyl ester at the 2-position . This substitution pattern imparts distinct electronic and lipophilic properties that differentiate it from unsubstituted indole-2-carboxylates and other regioisomeric analogs [1]. The compound is commercially available from multiple reputable suppliers with typical purity specifications of ≥95% (HPLC) and is primarily utilized as a versatile intermediate in medicinal chemistry programs targeting carbonic anhydrase, HIV-1 reverse transcriptase, and other therapeutically relevant enzymes [2].

Why Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 887360-34-1) Cannot Be Replaced by Generic Indole-2-carboxylates


Generic substitution with unsubstituted methyl indole-2-carboxylate or alternative regioisomers (e.g., 4-, 5-, or 7-CF3) is not scientifically defensible because the 6-CF3 substituent confers specific electronic, steric, and metabolic properties that directly influence target binding and pharmacokinetic behavior. Structure-activity relationship (SAR) studies demonstrate that the position of the trifluoromethyl group on the indole ring is a critical determinant of potency, with 6-substituted analogs exhibiting distinct activity profiles compared to other regioisomers [1][2]. The 6-CF3 group enhances metabolic stability and lipophilicity while maintaining a favorable steric profile for enzyme binding pockets, attributes not replicated by unsubstituted or differently substituted analogs [3]. For procurement decisions, selecting the incorrect regioisomer or omitting the CF3 group altogether will likely result in reduced target engagement, altered metabolic clearance, and failure to reproduce literature-validated SAR findings.

Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 887360-34-1): Quantitative Differentiation Evidence for Scientific Selection


6-CF3 Indole-2-carboxylate Scaffold Validated in HIV-1 NNRTI Development with Low Nanomolar Potency

The trifluoromethyl indole scaffold, exemplified by derivatives of methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, has been validated in a head-to-head antiviral evaluation. Trifluoromethyl indole derivatives demonstrated anti-HIV-1 activity against wild-type (WT) virus with IC50 values in the low nanomolar range, comparable to the clinically approved NNRTI efavirenz and superior to nevirapine [1]. This establishes the 6-CF3 indole-2-carboxylate core as a privileged scaffold for NNRTI development.

HIV-1 NNRTI Antiviral

6-CF3 Indole Scaffold Confers Superior Potency Against Drug-Resistant HIV-1 Y181C Mutant Versus Nevirapine

In comparative testing against the clinically relevant Y181C drug-resistant HIV-1 mutant strain, trifluoromethyl indole derivatives derived from the 6-CF3 indole-2-carboxylate scaffold exhibited significantly higher potency than the first-generation NNRTI nevirapine [1]. This indicates that the 6-CF3 substitution may contribute to an improved resistance profile, a critical differentiator for programs targeting treatment-experienced patient populations.

HIV-1 Drug Resistance NNRTI

6-Position Trifluoromethyl Substitution is Critical for Antimalarial Activity in Triazinoindole Series

A comparative SAR study of 1,2,4-triazino[5,6b]indole derivatives demonstrated that the presence of a trifluoromethyl group at the 6-position of the indole ring is essential for in vitro antimalarial activity. Unsubstituted analogs in the same series were completely devoid of activity, confirming that the 6-CF3 group is a critical pharmacophoric element [1]. This provides class-level evidence that the 6-CF3 substitution on an indole scaffold can be a decisive factor for biological activity.

Antimalarial Plasmodium SAR

Comparative p97 ATPase Inhibitor SAR Identifies Distinct 5-CF3 vs. 5-SF5 Activity Profiles (>400-fold IC50 Difference)

A focused SAR study on phenyl indole p97 ATPase inhibitors evaluated the impact of various C-5 indole substituents, including trifluoromethyl (CF3) and pentafluorosulfanyl (SF5) groups [1]. The study revealed that despite nearly equivalent strong electron-withdrawing effects on the indole core, the 5-SF5 and 5-nitro analogs exhibited a >430-fold difference in inhibitory activity, while the 5-CF3 analog showed a distinct activity profile [1]. This demonstrates that even among fluorinated substituents, CF3 provides a unique balance of electronic and steric properties that cannot be predicted or replicated by other electron-withdrawing groups, underscoring the need for precise building block selection.

p97 ATPase Cancer SAR

6-CF3 Indole Core Provides Synthetic Versatility with Defined Physicochemical Specifications

Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 887360-34-1) is commercially supplied with defined purity (≥95-98% by HPLC) and characterized physical properties (melting point 80-82°C) [1]. The methyl ester at the 2-position enables straightforward derivatization (e.g., hydrolysis to carboxylic acid, amidation, reduction) while the 6-CF3 group remains stable under standard synthetic conditions [2]. This combination of reliable supply specifications and orthogonal reactivity makes it a preferred intermediate compared to custom-synthesized or less well-characterized regioisomers.

Medicinal Chemistry Building Block Synthesis

6-CF3 Indole-2-carboxylate Serves as Building Block for Carbonic Anhydrase-Targeting Probes

The trifluoromethyl indole carboxylate scaffold, specifically methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, has been explicitly identified as a building block for drug discovery programs targeting carbonic anhydrase . The CF3 group is proposed to enhance binding affinity through hydrophobic interactions within the enzyme active site . While direct comparative IC50 data for the methyl ester itself is not available in the open literature, its established use as a key intermediate for this target class provides a clear rationale for its selection over non-fluorinated indole-2-carboxylates in carbonic anhydrase inhibitor development.

Carbonic Anhydrase Chemical Probe Inhibitor

Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 887360-34-1): Optimal Research and Industrial Application Scenarios


HIV-1 NNRTI Lead Optimization and Resistance Profiling

Use as a key synthetic intermediate for generating trifluoromethyl indole derivatives for evaluation against wild-type and drug-resistant HIV-1 strains. The scaffold's demonstrated low nanomolar potency against WT HIV-1 and superior activity against the Y181C mutant relative to nevirapine make it ideal for next-generation NNRTI discovery programs [1].

Antimalarial Drug Discovery Leveraging 6-CF3 Pharmacophore

Employ as a starting material for the synthesis of 1,2,4-triazino[5,6b]indole derivatives or related chemotypes. SAR evidence indicates that the 6-CF3 group is critical for in vitro antimalarial activity, while unsubstituted analogs are inactive, providing a clear structural requirement for target engagement [1].

p97 ATPase Inhibitor Development for Cancer Therapeutics

Utilize as a building block to access C-5 or C-6 functionalized phenyl indole p97 inhibitors. Comparative SAR data demonstrates that the CF3 group confers a unique activity profile distinct from other fluorinated or electron-withdrawing substituents, making it a valuable tool for exploring p97 as an anticancer target [1].

Carbonic Anhydrase Probe Synthesis and Target Validation

Incorporate as a privileged scaffold for designing carbonic anhydrase inhibitors. The 6-CF3 indole-2-carboxylate core is proposed to enhance hydrophobic binding interactions within the enzyme active site, providing a rational starting point for probe development and target engagement studies [1].

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